

# Comparative Guide: Mass Spectrometry Fragmentation of 2'-Bromo-2- hydroxyacetophenone

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## Compound of Interest

Compound Name:	2'-Bromo-2-hydroxyacetophenone
CAS No.:	99233-20-2
Cat. No.:	B6331890

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## Executive Summary & Chemical Identity

**2'-Bromo-2-hydroxyacetophenone** (IUPAC: 1-(2-bromophenyl)-2-hydroxyethan-1-one) is a critical scaffold in the synthesis of fused heterocycles and pharmaceutical intermediates. In drug development, precise structural verification is required to distinguish this compound from its regioisomers, particularly the commercially common

-bromo-2'-hydroxyacetophenone (phenacyl bromide derivative).

This guide delineates the specific electron ionization (EI-MS) fragmentation pathways that serve as diagnostic fingerprints for the 2'-bromo isomer, focusing on the retention of the bromine isotopic pattern in key fragment ions.

## Chemical Profile

Property	Specification
Common Name	2'-Bromo-2-hydroxyacetophenone
IUPAC Name	1-(2-bromophenyl)-2-hydroxyethan-1-one
CAS Number	2491-36-3 (Note: Often conflated with isomers in databases)
Molecular Formula	C H BrO
Monoisotopic Mass	213.96 Da ( Br) / 215.96 Da ( Br)
Key Structural Feature	Bromine on the aromatic ring (ortho); Hydroxyl on the -carbon.[1][2]

## Experimental Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These parameters ensure reproducible ionization and minimize thermal degradation prior to analysis.

- Ionization Mode: Electron Impact (EI) at 70 eV.[1]
- Inlet System: Direct Insertion Probe (DIP) or GC-MS (using non-polar capillary columns, e.g., DB-5ms).
- Source Temperature: 200°C (Avoid excessive heat to prevent dehydration prior to ionization).
- Scan Range:m/z 40–300.

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*Expert Insight: Unlike its side-chain brominated isomers, **2'-Bromo-2-hydroxyacetophenone** is relatively stable. However, high injector temperatures (>250°C) can induce thermal dehydration (*

*), which may confuse spectral interpretation.*

## Fragmentation Mechanism Analysis

The fragmentation of **2'-Bromo-2-hydroxyacetophenone** is driven by the stability of the aromatic ring and the lability of the

-carbon bond. The mass spectrum is characterized by the retention of the bromine atom in the primary fragment ions, resulting in characteristic doublet peaks (1:1 ratio of

Br:

Br).

### Primary Pathway: -Cleavage

The dominant pathway involves the cleavage of the C-C bond between the carbonyl carbon and the

-carbon (side chain).

- Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the molecular ion

(m/z 214/216).

- -Cleavage: The bond adjacent to the carbonyl breaks, expelling the hydroxymethyl radical (

CH

OH, mass 31).

- Result: Formation of the 2-bromobenzoyl cation (acylium ion) at  $m/z$  183/185. This is typically the Base Peak (100% relative abundance).[3]

## Secondary Pathway: Decarbonylation

The acylium ion is energetically excited and undergoes subsequent elimination of carbon monoxide (CO).

- Precursor: 2-bromobenzoyl cation ( $m/z$  183/185).
- Neutral Loss: Expulsion of CO (28 Da).
- Result: Formation of the 2-bromophenyl cation at  $m/z$  155/157.
  - Note: This ion retains the bromine signature, confirming the halogen is ring-bound.

## Tertiary Pathway: Dehalogenation

Finally, the aryl cation loses the bromine atom.

- Precursor: 2-bromophenyl cation ( $m/z$  155/157).
- Neutral Loss: Loss of Br radical (Br).
- Result: Formation of the phenylene cation (benzyne-like fragment) at  $m/z$  76.

## Comparative Performance: Distinguishing Isomers

The "performance" of a mass spectrometry assay is defined by its specificity. The table below contrasts the target molecule with its most common isomer, 2-Bromo-2'-hydroxyacetophenone (where Br is on the side chain and OH is on the ring).

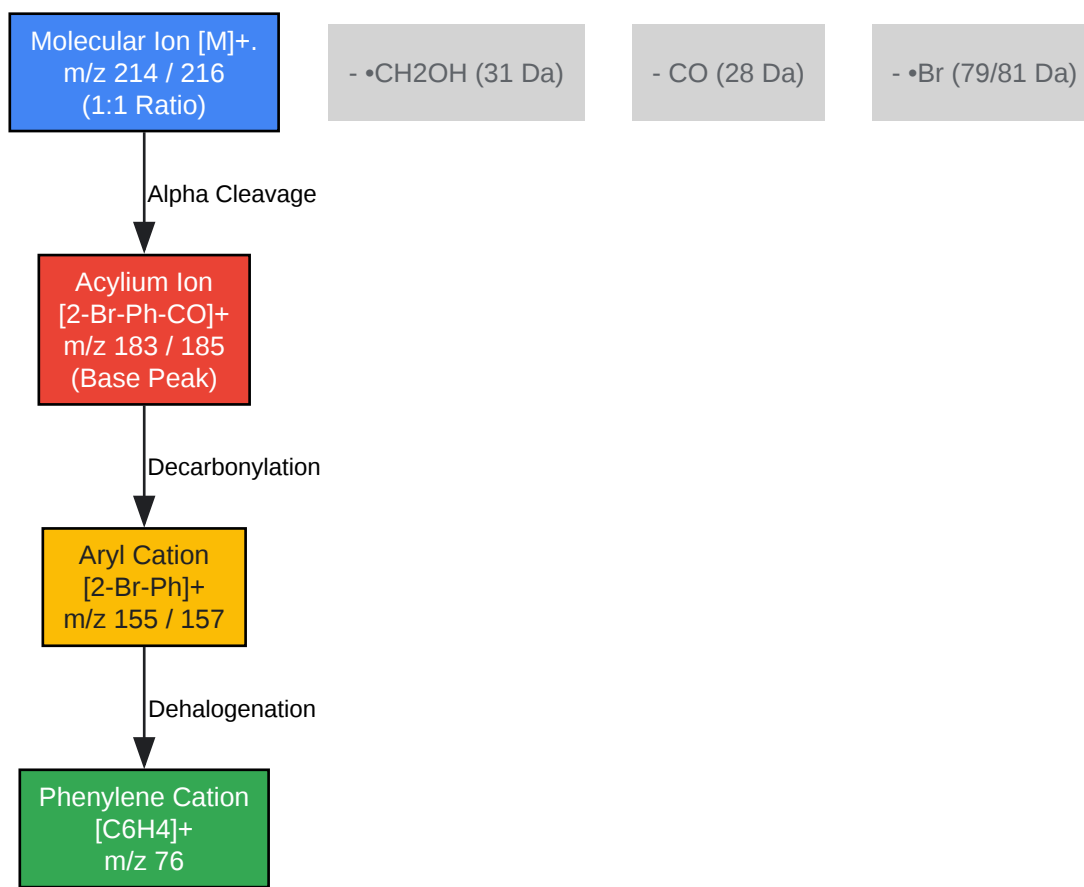
Feature	Target: 2'-Bromo-2-hydroxyacetophenone	Alternative: 2-Bromo-2'-hydroxyacetophenone
Structure	Ring-Br, Sidechain-OH	Ring-OH, Sidechain-Br
Base Peak	m/z 183/185 (Retains Br)	m/z 121 (Loses Br)
Key Mechanism	-cleavage loses	C-Br cleavage loses
	CH	Br or
	OH	CH
Isotopic Pattern	Strong 1:1 doublets in major fragments	No Br pattern in base peak (Salicyloyl ion)
Diagnostic Ion	m/z 155 (Bromophenyl cation)	m/z 121 (Hydroxybenzoyl cation)

“

*Diagnostic Rule: If the base peak of your spectrum shows a distinct 1:1 isotopic split separated by 2 Da, the bromine is on the aromatic ring. If the base peak is a singlet (e.g., m/z 121), the bromine was on the side chain and was lost during fragmentation.*

## Visualization of Fragmentation Pathways[3][5][6][7] [8]

The following diagram illustrates the fragmentation tree for **2'-Bromo-2-hydroxyacetophenone**, highlighting the mass shifts and isotopic retention.



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Figure 1: EI-MS Fragmentation pathway of **2'-Bromo-2-hydroxyacetophenone** showing characteristic mass losses.

## Summary of Key Ions

Use this table to validate experimental spectra.

m/z Value	Ion Identity	Formula	Relative Abundance
214 / 216	Molecular Ion		Moderate (20-40%)
183 / 185	2-Bromobenzoyl Cation		High (100%)
155 / 157	2-Bromophenyl Cation		High (60-80%)
76	Phenylene Cation		Moderate
50 / 51	Ring Fragmentation		Low

## References

- NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetophenone Derivatives. National Institute of Standards and Technology. [\[Link\]](#)
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).<sup>[4]</sup> University Science Books. (Standard reference for alpha-cleavage mechanisms).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.<sup>[2]</sup> (Reference for isotopic patterns of bromine).

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